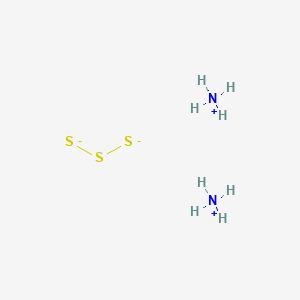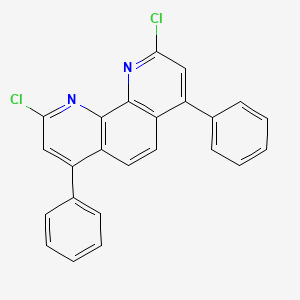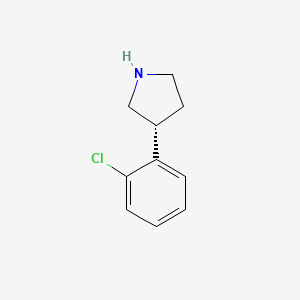
Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenidate-D9 HCl is a mild central nervous system stimulant . It is a racemic mixture comprised of the d- and l-threo enantiomers . The d-threo enantiomer is more pharmacologically active than the l-threo enantiomer . It is primarily used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
Molecular Structure Analysis
Methylphenidate-D9 HCl has a molecular formula of C14H19NO2 . It is a racemic mixture comprised of the d- and l-threo enantiomers . The d-threo enantiomer is more pharmacologically active than the l-threo enantiomer .Chemical Reactions Analysis
Methylphenidate Hydrochloride (MPH) was found to degrade significantly in base stress condition, degrade slightly in oxidative stress condition and remain stable in acid, hydrolytic, thermal and photolytic degradation conditions .Physical And Chemical Properties Analysis
Methylphenidate hydrochloride is a white, odorless, fine crystalline powder . Its solutions are acid to litmus. It is freely soluble in water and in methanol, soluble in alcohol, and slightly soluble in chloroform and in acetone . Its chemical formula is C14H19NO2•HCl, and its molecular weight is 269.77 .Mechanism of Action
Safety and Hazards
Methylphenidate Hydrochloride has a high potential for abuse and misuse, which can lead to the development of a substance use disorder, including addiction . Misuse and abuse of CNS stimulants, including methylphenidate hydrochloride, can result in overdose and death . This risk is increased with higher doses or unapproved methods of administration, such as snorting or injection .
Future Directions
An international research team led by Professor Ian Wong Chi-kei, Head of the Department of Pharmacology and Pharmacy, LKS Faculty of Medicine, the University of Hong Kong (HKUMed) and Professor David Coghill, Department of Paediatrics, University of Melbourne found that long-term methylphenidate treatment does not increase the risk of growth impairments, psychiatric or neurological adverse events in a naturalistic, prospective, controlled, longitudinal study . This suggests that the long-term safety of methylphenidate in children and adolescents with ADHD is confirmed .
Relevant Papers The relevant papers retrieved include a study on the long-term safety of methylphenidate in children and adolescents with ADHD , and a study on the stability indicating method development and validation for determination of methylphenidate hydrochloride .
properties
CAS RN |
1219804-02-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D; |
InChI Key |
JUMYIBMBTDDLNG-YURDIMOXSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)


![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)
